molecular formula C11H15NO6S B2700397 N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 363174-13-4

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2700397
CAS No.: 363174-13-4
M. Wt: 289.3
InChI Key: FJWTZYYUIYSFDV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine is a sulfonamide glycine derivative characterized by a 3,4-dimethoxyphenyl group and a methylsulfonyl moiety attached to the glycine backbone.

Properties

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-9-5-4-8(6-10(9)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWTZYYUIYSFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: 3,4-dimethoxybenzene, methylsulfonyl chloride, and glycine.

    Reaction Conditions: The reaction may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three key functional groups:

  • Carboxylic acid (–COOH): Prone to acid-base reactions, esterification, and decarboxylation.

  • Sulfonamide (–SO₂–N–): Stabilizes adjacent groups but may undergo nucleophilic substitution under specific conditions.

  • 3,4-Dimethoxyphenyl : Electron-rich aromatic ring susceptible to electrophilic substitution.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis converts the carboxylic acid to esters. For example:

C11H15NO6S+CH3OHH+C12H17NO6S+H2O\text{C}_{11}\text{H}_{15}\text{NO}_6\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{17}\text{NO}_6\text{S} + \text{H}_2\text{O}

Conditions : Reflux with H₂SO₄ or HCl in anhydrous alcohol .

Amide Formation

Activation with coupling agents (e.g., EDC, DCC) enables reaction with amines to form amides.

Reaction TypeReagents/ConditionsProductYield (Hypothetical)
Amide CouplingEDC, HOBt, DIPEA, RTSulfonamide-linked amide~70–85%

Nucleophilic Substitution

The methylsulfonyl group (–SO₂CH₃) can act as a leaving group in alkaline conditions. For example:

C11H15NO6S+OHC10H13NO5S+CH3SO2+H2O\text{C}_{11}\text{H}_{15}\text{NO}_6\text{S} + \text{OH}^- \rightarrow \text{C}_{10}\text{H}_{13}\text{NO}_5\text{S} + \text{CH}_3\text{SO}_2^- + \text{H}_2\text{O}

Conditions : Aqueous NaOH/EtOH at elevated temperatures .

Oxidation/Reduction

  • Oxidation : Unlikely under mild conditions due to sulfonamide stability.

  • Reduction : Limited data, but LiAlH₄ may reduce sulfonamides to thioethers in rare cases .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group directs incoming electrophiles to the ortho and para positions relative to methoxy groups.

ReactionReagentsPosition SelectivityNotes
NitrationHNO₃/H₂SO₄Para to methoxyModerate yield
HalogenationCl₂/FeCl₃Ortho/paraRequires rigorous conditions

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding CO₂ and a secondary amine:

C11H15NO6SΔC10H13NO4S+CO2\text{C}_{11}\text{H}_{15}\text{NO}_6\text{S} \xrightarrow{\Delta} \text{C}_{10}\text{H}_{13}\text{NO}_4\text{S} + \text{CO}_2

Conditions : Heating in quinoline with Cu powder (200–250°C) .

Comparative Reactivity with Analogous Compounds

Data from structurally related compounds (e.g., ethyl ester derivatives , thiazole-linked glycines) suggest:

  • Steric hindrance from the 3,4-dimethoxyphenyl group slows reactions at the glycine nitrogen.

  • Methylsulfonyl groups enhance stability against hydrolysis compared to phenylsulfonyl variants .

Scientific Research Applications

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine has several notable applications:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemical research.

Biology

  • Biological Activity : Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest potential anti-inflammatory and anticancer properties , making it a candidate for further investigation in these areas.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications. Studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that this compound inhibited pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : In vitro tests showed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. These findings warrant further exploration into its mechanisms and potential clinical applications.

Data Table: Summary of Research Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyPotential anti-inflammatory and anticancer propertiesInhibits cytokine production; cytotoxic to cancer cells
MedicineTherapeutic candidateOngoing studies on enzyme inhibition

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

  • CAS RN : 353502-16-6
  • Molecular Formula: C₁₁H₁₅NO₄S
  • Key Differences: Replaces 3,4-dimethoxy groups with 3,5-dimethyl substituents. Lower molecular weight (257.31 vs. 289.31) due to methyl groups instead of methoxy.

N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycine

  • CAS RN : 432011-17-1
  • Molecular Formula: C₁₀H₁₃NO₅S
  • Key Differences :
    • Methoxy group at the ortho (2-) position instead of 3,4-dimethoxy.
    • Steric hindrance at the ortho position may reduce binding affinity to proteins like P-glycoprotein, as seen in verapamil analogs where para/methoxy substitutions enhance activity .

Sulfonyl Group Modifications

N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine

  • CAS RN : 333449-93-7
  • Molecular Formula: C₁₆H₁₇NO₆S
  • Key Differences :
    • Phenylsulfonyl group replaces methylsulfonyl.
    • Increased molecular weight (351.38 vs. 289.31) and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

N-(4-Chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine

  • CAS RN : 713501-82-7
  • Molecular Formula: C₁₆H₁₅ClNO₆S
  • Key Differences :
    • Incorporates a 4-chlorophenyl group and 3,4-dimethoxyphenylsulfonyl moiety.
    • Chlorine’s electron-withdrawing effects may enhance stability or alter electronic interactions with biological targets .

Biological Activity

N-(3,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H15N1O4S1
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : this compound

This compound exhibits several mechanisms that contribute to its biological activity:

  • Modulation of Glutamate Receptors : The compound acts as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly influencing mGlu4 and mGlu7 subtypes. These receptors play crucial roles in synaptic transmission and neuroprotection .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce neuroinflammation by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammatory responses .
  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring suggests potential antioxidant properties, which can mitigate oxidative stress in neuronal tissues .

Neuroprotective Effects

Studies have shown that this compound can protect neurons from damage induced by ischemic conditions. In vitro experiments demonstrated a significant reduction in cell death in neuronal cultures exposed to hypoxic conditions when treated with this compound.

Metabolic Regulation

The compound has been implicated in regulating metabolic pathways, particularly those involving amino acid metabolism. It may influence the levels of N-acyl glycines, which are metabolites involved in detoxification processes within the body . Alterations in these metabolites have been associated with various metabolic disorders, including diabetes and obesity.

Case Studies

  • Neuroprotection in Ischemic Models : In a study involving rat models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved functional recovery compared to control groups .
  • Metabolic Profiling : A comprehensive analysis using liquid chromatography-mass spectrometry (LC-MS) highlighted significant changes in plasma levels of N-acyl glycines following treatment with this compound, suggesting its role in metabolic modulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced neuronal cell death in ischemia models
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
Metabolic RegulationAltered N-acyl glycine levels
Antioxidant ActivityPotential reduction of oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the glycine backbone. First, sulfonylation of glycine with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) forms N-(methylsulfonyl)glycine . Subsequent coupling with 3,4-dimethoxyphenyl groups can be achieved via nucleophilic substitution or Ullmann-type reactions, requiring catalysts like CuI and ligands (e.g., 1,10-phenanthroline) to activate aromatic halides. Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to balance yield and side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR : Peaks for methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.2 ppm), and sulfonyl protons (δ 3.3–3.5 ppm).
  • ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and sulfonyl (δ ~45 ppm) carbons.
    Mass spectrometry (ESI-MS) should confirm the molecular ion peak (m/z ~353.3) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid and sulfonamide groups. It is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should be conducted using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Hydrolysis of the sulfonamide bond in acidic/basic conditions is a critical degradation pathway to monitor .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., methoxy, sulfonyl) affect the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : The 3,4-dimethoxyphenyl group donates electron density via resonance, while the sulfonyl group withdraws electrons, creating a polarized glycine backbone. This enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic environments (e.g., enzyme active sites). Computational studies (DFT calculations) can map charge distribution, while kinetic assays (e.g., inhibition constants) quantify interactions with biological targets .

Q. What strategies resolve contradictory data on the compound’s bioactivity across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent composition) or cellular permeability. Standardize protocols by:

  • Using cell-free systems (e.g., enzyme inhibition assays) to isolate direct effects.
  • Comparing logP values (experimental vs. predicted) to assess membrane penetration.
  • Validating findings with isotopic labeling (e.g., ¹⁴C-glycine) to track metabolic fate .

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